Benorilat
Übersicht
Beschreibung
Benorylat, auch bekannt als 4-Acetamidophenyl 2-(Acetyloxy)benzoat, ist ein Ester-verknüpftes Codrug aus Acetylsalicylsäure (Aspirin) und Paracetamol (Acetaminophen). Es wird hauptsächlich als entzündungshemmendes und fiebersenkendes Medikament eingesetzt. Benorylat ist bekannt für seine Fähigkeit, Fieber zu senken und Schmerzen zu lindern, obwohl es sich gezeigt hat, dass es weniger effektiv ist als die separate Einnahme von Acetylsalicylsäure und Paracetamol .
Wissenschaftliche Forschungsanwendungen
Benorylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Ester-verknüpfte Codrugs und ihre Stabilität zu untersuchen.
Industrie: Wird in der Formulierung von pharmazeutischen Produkten zur Schmerz- und Fiebersenkung eingesetzt.
5. Wirkmechanismus
Benorylat übt seine Wirkung durch die kombinierte Wirkung seiner Stammverbindungen, Acetylsalicylsäure und Paracetamol, aus. Der Mechanismus beinhaltet die Hemmung von Cyclooxygenase-Enzymen, was zu einer verringerten Synthese von Prostaglandinen führt, die Mediatoren von Entzündungen und Schmerzen sind . Zu den molekularen Zielstrukturen gehören Cyclooxygenase-1- und Cyclooxygenase-2-Enzyme, die eine Schlüsselrolle im Entzündungsweg spielen .
Ähnliche Verbindungen:
Acetylsalicylsäure (Aspirin): Ein entzündungshemmendes und fiebersenkendes Mittel.
Paracetamol (Acetaminophen): Ein weit verbreitetes Analgetikum und Antipyretikum.
Vergleich:
Therapeutische Anwendung: Sowohl Acetylsalicylsäure als auch Paracetamol werden individuell für ihre jeweiligen therapeutischen Wirkungen eingesetzt, während Benorylat diese Wirkungen in einer einzigen Verbindung kombiniert.
Die einzigartige Kombination von Acetylsalicylsäure und Paracetamol in Benorylat bietet einen einzigartigen Ansatz zur Schmerz- und Fiebersenkung, obwohl seine Einzelkomponenten eine effektivere Linderung bieten können, wenn sie separat angewendet werden.
Wirkmechanismus
- Its primary targets include cyclooxygenase (COX) enzymes . These enzymes play a crucial role in synthesizing prostaglandins , which are inflammatory mediators responsible for pain, fever, and inflammation .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Benorilate integrates therapeutic benefits akin to aspirin while boasting superior gastric tolerance . The presence of an acetoxybenzoyl group attached to the anthranilic acid backbone differentiates benorilate from typical salicylates, influencing its pharmacological properties and behavior in biological systems .
Cellular Effects
Given its anti-inflammatory and antipyretic properties , it can be inferred that benorilate likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benorilate is a COX inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benorilate has a unique molecular structure that incorporates characteristics from both starting compounds .
Dosage Effects in Animal Models
It is known that benorilate is used as an anti-inflammatory and antipyretic medication .
Metabolic Pathways
Benorilate is involved in the COX inhibition pathway . It interacts with cyclooxygenases inhibitors .
Transport and Distribution
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
Subcellular Localization
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Benorylat beinhaltet die Reaktion von Acetylsalicylsäurechlorid mit Paracetamol. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung von Acetylsalicylsäurechlorid: Acetylsalicylsäure reagiert mit Dichlormethyl(Trichlormethyl)carbonsäureester in Gegenwart eines Katalysators wie N,N-Dimethylformamid unter Bildung von Acetylsalicylsäurechlorid.
Bildung von Benorylat: Acetylsalicylsäurechlorid reagiert dann mit Natrium-p-Acetaminophenol unter Einwirkung eines Phasentransferkatalysators wie Polyoxyethylenglykol-6000 bei Raumtemperatur unter Bildung von Benorylat.
Industrielle Produktionsverfahren: Die industrielle Produktion von Benorylat folgt ähnlichen Synthesewegen, ist aber für höhere Produktivität und geringere Umweltbelastung optimiert. Die Verwendung von Lösungsmitteln wie Toluol oder Tetrahydrofuran und Phasentransferkatalyse sorgt für einen einfachen Prozess mit milden Reaktionsbedingungen, niedrigen Produktionskosten und minimaler Umweltverschmutzung .
Analyse Chemischer Reaktionen
Reaktionstypen: Benorylat durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Partielle Verseifung von Benorylat führt zur Bildung von Acetaminosalol (Phenetsal).
Photolytischer Abbau: Exposition gegenüber ultraviolettem Licht kann zum photolytischen Abbau von Benorylat führen, was zur Bildung von isolierbaren und charakterisierbaren Photoprodukten führt.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise die Verwendung von Wasser oder wässrigen Lösungen unter milden Bedingungen.
Photolytischer Abbau: Umfasst die Exposition gegenüber ultraviolettem Licht unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden:
Acetaminosalol (Phenetsal): Wird durch partielle Verseifung gebildet.
Photoprodukte: Werden durch photolytischen Abbau gebildet.
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.
Comparison:
Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-48-5 | |
Record name | Benorylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benorilate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benorilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benorilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENORILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?
A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].
Q2: What is the molecular formula and weight of Benorilate?
A2: Benorilate's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.
Q3: What are some key spectroscopic characteristics of Benorilate?
A3: Several studies employed spectroscopic techniques for Benorilate analysis. For instance, one study used UV spectrophotometry for Benorilate tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify Benorilate and its impurities [].
Q4: How stable is Benorilate under different conditions?
A4: Research suggests that Benorilate is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.
Q5: What formulation strategies are employed to improve the stability and bioavailability of Benorilate?
A5: Reducing Benorilate particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of Benorilate suspensions to enhance stability and prevent settling [].
Q6: What is the pharmacokinetic profile of Benorilate?
A6: Following oral administration, Benorilate is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.
Q7: Are there any known drug interactions associated with Benorilate?
A7: As Benorilate is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].
Q8: What preclinical models have been used to evaluate the efficacy of Benorilate?
A8: Studies have investigated the anti-inflammatory effects of Benorilate using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of Benorilate, comparing its safety profile to that of acetylsalicylic acid [].
Q9: What analytical methods are commonly used for the detection and quantification of Benorilate and its metabolites?
A9: Several analytical techniques have been employed to study Benorilate and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of Benorilate and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].
Q10: What factors influence the dissolution and solubility of Benorilate?
A10: The dissolution rate of Benorilate tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].
Q11: What quality control measures are important for Benorilate manufacturing?
A11: Ensuring the quality and consistency of Benorilate drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].
Q12: What are some alternative drugs to Benorilate for pain and inflammation?
A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to Benorilate, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.